N'-[(E)-(2,4-Dipropoxyphenyl)methylidene]-3-iodobenzohydrazide
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Overview
Description
N’-[(E)-(2,4-Dipropoxyphenyl)methylidene]-3-iodobenzohydrazide is a Schiff base hydrazone compound Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-Dipropoxyphenyl)methylidene]-3-iodobenzohydrazide typically involves the condensation reaction between 3-iodobenzohydrazide and 2,4-dipropoxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors with efficient heating and cooling systems.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-Dipropoxyphenyl)methylidene]-3-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The iodine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides with different functional groups.
Scientific Research Applications
N’-[(E)-(2,4-Dipropoxyphenyl)methylidene]-3-iodobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its pharmacological properties.
Coordination Chemistry: The compound can form stable complexes with transition metals, which are useful in catalysis and material science.
Material Science: It is explored for its potential in the development of new materials with specific properties, such as conductivity or magnetic behavior.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-Dipropoxyphenyl)methylidene]-3-iodobenzohydrazide involves its interaction with molecular targets such as enzymes or metal ions. The azomethine group plays a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives
Uniqueness
N’-[(E)-(2,4-Dipropoxyphenyl)methylidene]-3-iodobenzohydrazide is unique due to the presence of both dipropoxy groups and an iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
N-[(E)-(2,4-dipropoxyphenyl)methylideneamino]-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23IN2O3/c1-3-10-25-18-9-8-16(19(13-18)26-11-4-2)14-22-23-20(24)15-6-5-7-17(21)12-15/h5-9,12-14H,3-4,10-11H2,1-2H3,(H,23,24)/b22-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCWPZXWQZBDBT-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)I)OCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)I)OCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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